Home > Products > Screening Compounds P130973 > Deschloroaripiprazole
Deschloroaripiprazole - 203395-81-7

Deschloroaripiprazole

Catalog Number: EVT-1173537
CAS Number: 203395-81-7
Molecular Formula: C23H28ClN3O2
Molecular Weight: 413.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deschloroaripiprazole, a compound structurally related to aripiprazole, is an active metabolite with significant pharmacological activity. While the provided papers do not directly discuss deschloroaripiprazole, they do provide insights into the mechanisms and applications of desipramine, a tricyclic antidepressant with structural similarities to aripiprazole. Desipramine has been shown to interact with various cellular targets and pathways, offering a window into the potential actions of related compounds like deschloroaripiprazole.

Applications in Various Fields

In the field of oncology, desipramine has been observed to induce a time- and dose-dependent downregulation of acid ceramidase in different cancer cell lines, suggesting a potential role in cancer therapy2. In the context of infectious diseases, desipramine has been reported to reverse chloroquine resistance in the malaria parasite Plasmodium falciparum, both in vitro and in vivo, by inhibiting a putative chloroquine efflux pump and enhancing chloroquine accumulation within the parasite4. This finding indicates a possible application of desipramine as an adjunct therapy in the treatment of chloroquine-resistant malaria.

Classification and Source

Deschloroaripiprazole is classified as a small molecule and is part of the approved and investigational drug groups. It is primarily identified as a metabolite of aripiprazole, which is used to treat conditions such as schizophrenia and bipolar disorder. The compound's chemical formula is C21H25Cl2N3O2C_{21}H_{25}Cl_2N_3O_2 with a molecular weight of approximately 422.35 g/mol .

Synthesis Analysis

The synthesis of deschloroaripiprazole typically involves the dechlorination of aripiprazole. The basic synthetic route can be summarized as follows:

  1. Starting Material: Aripiprazole.
  2. Reagents: Commonly used reagents for dechlorination include reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Reaction Conditions: The reaction may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and should be performed at controlled temperatures to optimize yield and purity.

The general reaction can be represented as:

Aripiprazole+Reducing AgentDeschloroaripiprazole+By products\text{Aripiprazole}+\text{Reducing Agent}\rightarrow \text{Deschloroaripiprazole}+\text{By products}

This reaction typically proceeds through a mechanism involving the formation of an intermediate that loses the chlorine atom, resulting in the formation of deschloroaripiprazole.

Molecular Structure Analysis

Deschloroaripiprazole has a complex molecular structure characterized by its piperazine ring and multiple functional groups. Key features include:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Chlorine Atoms: Two chlorine substituents are present in the structure.
  • Hydroxy Group: A hydroxy group contributes to its solubility and reactivity.

The three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to understand its conformational dynamics and interactions with biological targets .

Chemical Reactions Analysis

Deschloroaripiprazole can participate in various chemical reactions:

  1. Substitution Reactions: It can react with nucleophiles to form new compounds.
  2. Oxidation Reactions: The presence of hydroxy groups allows for oxidation reactions under specific conditions.
  3. Esterification Reactions: It may react with acids to form esters.

These reactions are significant in medicinal chemistry for developing new derivatives with enhanced pharmacological properties.

Mechanism of Action

Deschloroaripiprazole acts primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while functioning as an antagonist at 5-HT2A receptors. This dual action contributes to its therapeutic effects in managing psychiatric disorders:

  • Dopamine Modulation: By partially activating dopamine receptors, it helps balance dopamine levels in the brain, which is crucial for mood stabilization.
  • Serotonin Interaction: Its action on serotonin receptors aids in alleviating symptoms of anxiety and depression associated with schizophrenia and bipolar disorder.

The pharmacokinetics indicate that deschloroaripiprazole has a long half-life, contributing to sustained therapeutic effects .

Physical and Chemical Properties Analysis

Deschloroaripiprazole exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Deschloroaripiprazole has several scientific applications:

  1. Pharmacological Research: Used extensively in studies investigating the pharmacodynamics of antipsychotic drugs.
  2. Metabolite Studies: Serves as a key marker in pharmacokinetic studies related to aripiprazole metabolism.
  3. Drug Development: Potentially useful in developing new drugs targeting similar pathways with improved efficacy or reduced side effects.
Structural Chemistry of Deschloroaripiprazole

Molecular Structure and Halogen Atom Influence

Deschloroaripiprazole (C₂₃H₂₈ClN₃O₂) is a structural analog of aripiprazole distinguished by the absence of one chlorine atom from the 2,3-dichlorophenylpiperazine moiety [3] [5]. Its molecular architecture comprises three pharmacophoric elements: a quinolinone core, a piperazine linker, and a monochlorophenyl group. The chlorine atom at the phenyl ring’s 3-position serves as a critical halogen bond donor, forming interactions with electron-rich residues in biological targets. Experimental data demonstrate that halogen removal reduces binding affinity for human serum albumin (HSA) by 59-fold compared to aripiprazole (Table 1), underscoring chlorine’s role in stabilizing ligand-receptor complexes through σ-hole interactions [5] [8].

Table 1: Binding Affinity Parameters for Aripiprazole Analogs with Human Serum Albumin [5]

CompoundBinding Affinity (nK × 10⁶ M⁻¹)
Aripiprazole5.94 ± 0.79
Deschloroaripiprazole0.10 ± 0.01
3-Deschloroaripiprazole1.30 ± 0.07
2-Deschloroaripiprazole0.61 ± 0.11

Crystallographic analyses reveal that chlorine atoms in aripiprazole form halogen bonds with HSA’s Cys392 sulfur atom (distance: 3.4–3.6 Å), analogous to diazepam-HSA complexes [5]. Deschloroaripiprazole’s reduced halogen bonding capacity alters electron density distribution, evidenced by reversed extrinsic Cotton effects in circular dichroism (CD) spectroscopy at 268 nm and 296 nm [2].

Comparative Analysis with Aripiprazole: Chlorine Substitution Effects

The chlorine-deficient structure of deschloroaripiprazole fundamentally alters its biophysical behavior relative to aripiprazole:

  • Protein Binding Affinity: Equilibrium dialysis studies confirm aripiprazole’s HSA affinity (5.94 × 10⁶ M⁻¹) exceeds deschloroaripiprazole’s (0.10 × 10⁶ M⁻¹) by nearly 60-fold. Positional chlorine effects are evident, as 3-deschloroaripiprazole retains higher affinity than the 2-deschloro analog (Table 1), indicating the 3-chlorine’s dominance in halogen bonding [5].
  • Spectroscopic Signatures: CD spectroscopy shows inverted extrinsic Cotton effects upon HSA binding: aripiprazole exhibits a positive peak at 265 nm and negative trough at 300 nm, whereas deschloroaripiprazole displays a negative peak at 268 nm and positive trough at 296 nm. This reversal signifies altered chiral environments around the bound ligand due to chlorine absence [2].
  • Thermodynamic Stability: Isothermal titration calorimetry indicates deschloroaripiprazole-HSA complexes undergo exothermic reactions with lower heat capacity changes (ΔCp) than aripiprazole, reflecting weaker hydrophobic interactions and reduced structural rigidity [2].

Crystallographic Characterization of Deschloroaripiprazole-Protein Complexes

X-ray crystallography of deschloroaripiprazole bound to HSA (PDB resolution: 2.10 Å) reveals key structural insights [2]:

  • Binding Site Conservation: Deschloroaripiprazole occupies site II in subdomain IIIA of HSA, overlapping with aripiprazole’s binding pocket. The dihydroquinoline ring engages in π-stacking with Tyr411, while the monochlorophenylpiperazine group extends into a hydrophobic subpocket (Figure 2A–B).
  • Halogen-Dependent Orientation: Despite spatial overlap, the dihedral angle (C2–C1–N1–C10) of deschloroaripiprazole’s phenylpiperazine group differs by 15°–20° from aripiprazole due to steric hindrance reduction from chlorine loss. This reorientation diminishes van der Waals contacts with Leu387 and Phe488 [2] [5].
  • Dynamic Interactions: Molecular dynamics simulations show deschloroaripiprazole exhibits greater positional fluctuation within site II than aripiprazole. The frequency of productive π-stacking with Tyr411 decreases by 40%, correlating with reduced binding affinity (Table 1) [2].

Table 2: Crystallographic Data Statistics for HSA-Deschloroaripiprazole Complex [2]

ParameterValue
Resolution (Å)2.10
Space GroupP21
Rwork (%)21.7
Rfree (%)25.5
Halogen Bond DistanceNot observed

Conformational Dynamics in Solution and Solid States

Deschloroaripiprazole exhibits environment-dependent conformational flexibility:

  • Solid-State Dynamics: Crystallographic analyses show the piperazine ring adopts a chair conformation with equatorial substituents. The alkylene linker (butoxy spacer) predominantly samples gauche conformations, contrasting with aripiprazole’s antiperiplanar dominance. This bent geometry reduces molecular length by 2.3 Å, potentially limiting receptor engagement [8].
  • Solution-Phase Behavior: NMR studies in dimethyl sulfoxide (DMSO) reveal deschloroaripiprazole’s spacer torsion angles (τ₁: N–C–C–O; τ₂: C–C–O–C) favor synclinal conformations (60°±20°), consistent with crystal structures. Temperature-dependent CD spectroscopy shows peak intensity reductions at 45°C indicate enhanced molecular mobility within HSA’s binding pocket [2] [8].
  • Solvent-Induced Shifts: Comparative analysis of empirical phase diagrams demonstrates deschloroaripiprazole’s conformational stability decreases by 15% in aqueous buffers versus organic solvents. Molecular dynamics simulations in simulated physiological environments reveal increased dihedral angle fluctuations (>30°) in the monochlorophenyl group, reducing halogen bonding propensity [5] [8].

Deschloroaripiprazole serves as a critical tool for elucidating halogen-dependent pharmacology, demonstrating how single-atom modifications alter macromolecular recognition, dynamics, and stability in biological systems.

Properties

CAS Number

203395-81-7

Product Name

Deschloroaripiprazole

IUPAC Name

7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C23H28ClN3O2

Molecular Weight

413.9 g/mol

InChI

InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28)

InChI Key

YZWZYPOWFMWSAH-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl

Synonyms

7-[4-[4-(2-Chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone;

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.